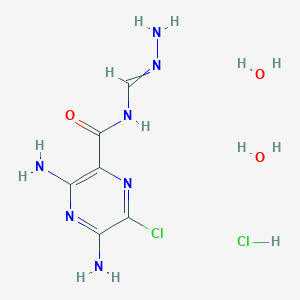

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5-Diamino-6-chlor-N-methanhydrazonoylpyrazin-2-carboxamid-Dihydrat-Hydrochlorid umfasst typischerweise die Reaktion von 3,5-Diamino-6-chlorpyrazin-2-carboxamid mit Hydrazinderivaten unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das Produkt wird als Dihydrat-Hydrochloridsalz isoliert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in Batchreaktoren hergestellt, gefolgt von Kristallisations- und Reinigungsschritten, um die Dihydrat-Hydrochloridform zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

3,5-Diamino-6-chlor-N-methanhydrazonoylpyrazin-2-carboxamid-Dihydrat-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um Amin-Derivate zu bilden.

Substitution: Das Chloratom im Pyrazinring kann durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.

Eigenschaften

Molekularformel |

C6H13Cl2N7O3 |

|---|---|

Molekulargewicht |

302.12 g/mol |

IUPAC-Name |

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide;dihydrate;hydrochloride |

InChI |

InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2 |

InChI-Schlüssel |

YBEBOPRGGBHAOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the dihydrate hydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which are useful intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,5-Diamino-6-chlor-N-methanhydrazonoylpyrazin-2-carboxamid-Dihydrat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Ionenkanäle und Enzyme hemmt und so zelluläre Prozesse beeinflusst. Die Verbindung bindet an die aktiven Zentren dieser Zielstrukturen, blockiert ihre Aktivität und führt zu verschiedenen biochemischen Wirkungen.

Wirkmechanismus

The mechanism of action of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain ion channels and enzymes, thereby affecting cellular processes. The compound binds to the active sites of these targets, blocking their activity and leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amilorid-Hydrochlorid-Dihydrat: Ein kaliumsparendes Diuretikum mit ähnlichen Strukturmerkmalen.

3,5-Diamino-6-chlorpyrazincarboxamid: Ein Vorläufer bei der Synthese der betreffenden Verbindung.

Einzigartigkeit

3,5-Diamino-6-chlor-N-methanhydrazonoylpyrazin-2-carboxamid-Dihydrat-Hydrochlorid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Hydrazonoylgruppe einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.